molecular formula C27H44O6 B15130090 (25S)-5beta-Spirostane-1beta,3beta,4beta,5-tetrol

(25S)-5beta-Spirostane-1beta,3beta,4beta,5-tetrol

Cat. No.: B15130090
M. Wt: 464.6 g/mol
InChI Key: FLDVFDQHJBXYFP-UHFFFAOYSA-N
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Description

(25S)-5beta-Spirostane-1beta,3beta,4beta,5-tetrol is a steroidal sapogenin, a type of natural product derived from plants It belongs to the spirostane family, characterized by a spiroketal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (25S)-5beta-Spirostane-1beta,3beta,4beta,5-tetrol typically involves multiple steps, starting from simpler steroidal precursors. One common approach is the oxidation of steroidal sapogenins, followed by selective reduction and functional group transformations to introduce the desired hydroxyl groups at specific positions. The reaction conditions often include the use of strong oxidizing agents like potassium permanganate or chromium trioxide, followed by reduction with reagents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant sources, such as the roots of certain species of Asparagus or Dioscorea. The extracted sapogenins are then subjected to chemical modifications to obtain the desired compound. This process may include purification steps like chromatography to isolate the target compound from other plant constituents.

Chemical Reactions Analysis

Types of Reactions

(25S)-5beta-Spirostane-1beta,3beta,4beta,5-tetrol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield spirostanones, while reduction can regenerate the original hydroxylated compound.

Scientific Research Applications

(25S)-5beta-Spirostane-1beta,3beta,4beta,5-tetrol has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex steroidal compounds.

    Biology: Studied for its role in plant metabolism and its effects on cellular processes.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of steroidal drugs and as a precursor for the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of (25S)-5beta-Spirostane-1beta,3beta,4beta,5-tetrol involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors or enzymes involved in steroid metabolism, modulating their activity. This interaction can lead to changes in gene expression, protein synthesis, and cellular signaling pathways, ultimately resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (25S)-5beta-Spirostane-3beta-ol
  • (25S)-5beta-Spirostane-1beta,3beta-diol
  • (25S)-5beta-Spirostane-1beta,3beta,5beta-triol

Uniqueness

(25S)-5beta-Spirostane-1beta,3beta,4beta,5-tetrol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity. This compound’s unique structure allows it to interact with different molecular targets compared to other spirostane derivatives, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16,17,18-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O6/c1-14-5-10-27(32-13-14)15(2)22-20(33-27)11-18-16-6-9-26(31)23(30)19(28)12-21(29)25(26,4)17(16)7-8-24(18,22)3/h14-23,28-31H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDVFDQHJBXYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6(C5(C(CC(C6O)O)O)C)O)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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